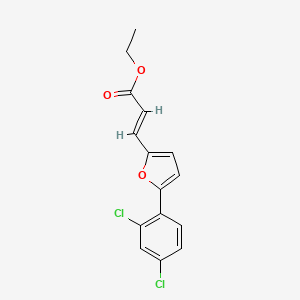![molecular formula C20H21NOS B11763412 4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763412.png)
4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is an organic compound that features a piperidine ring attached to a benzoyl group, which is further connected to a thiobenzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves a multi-step process. One common method starts with the reaction of piperidine with 4-(bromomethyl)benzaldehyde to form 4-(Piperidin-1-ylmethyl)benzaldehyde . This intermediate is then subjected to further reactions to introduce the benzoyl and thiobenzaldehyde groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: 4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzoic acid.
Reduction: 4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The piperidine ring can form strong interactions with biological molecules, while the benzoyl and thiobenzaldehyde groups can participate in various chemical reactions, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Piperidin-1-ylmethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(Piperidin-1-ylmethyl)benzaldehyde: Lacks the thiobenzaldehyde moiety.
Piperidine derivatives: A broad class of compounds with diverse pharmacological activities.
Uniqueness
4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is unique due to the combination of its piperidine ring, benzoyl group, and thiobenzaldehyde moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler piperidine derivatives .
Propriétés
Formule moléculaire |
C20H21NOS |
|---|---|
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
4-[4-(piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde |
InChI |
InChI=1S/C20H21NOS/c22-20(19-10-6-17(15-23)7-11-19)18-8-4-16(5-9-18)14-21-12-2-1-3-13-21/h4-11,15H,1-3,12-14H2 |
Clé InChI |
ULSYKQMKLQFDRJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



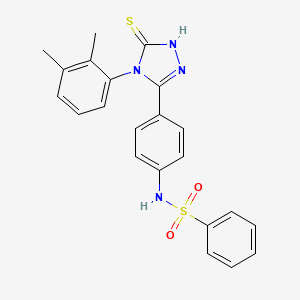
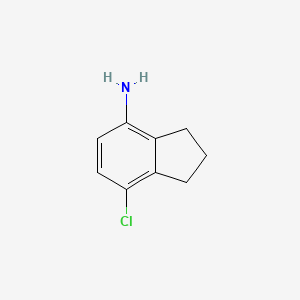
![6-Chloro-3-methylbenzo[D]isothiazole](/img/structure/B11763350.png)

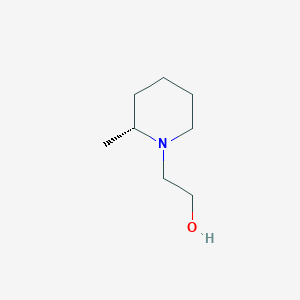
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B11763365.png)
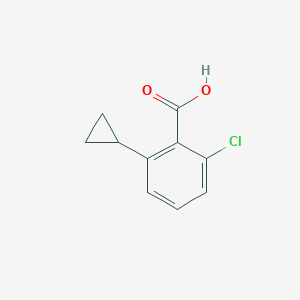
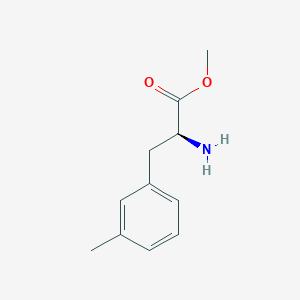
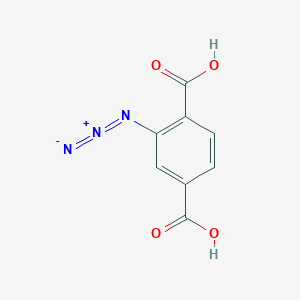
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone](/img/structure/B11763383.png)
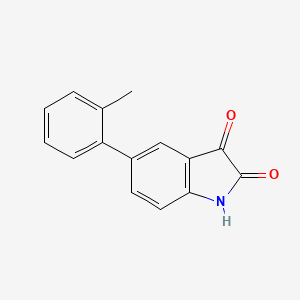
![7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11763402.png)
